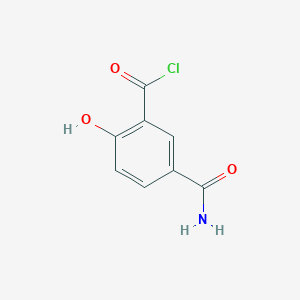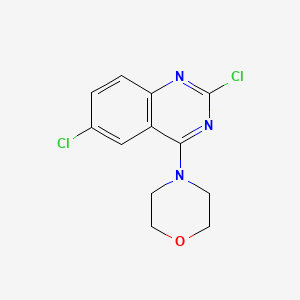
1-(5-Chloro-2-pyridinyl)-piperazine 2HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-pyridinyl)-piperazine 2HCl is a chemical compound that belongs to the class of piperazines. It is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-pyridinyl group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-pyridinyl)-piperazine 2HCl typically involves the reaction of 5-chloro-2-pyridine with piperazine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the desired product is obtained. The reaction can be represented as follows:
[ \text{5-Chloro-2-pyridine} + \text{Piperazine} \rightarrow \text{1-(5-Chloro-2-pyridinyl)-piperazine} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Chloro-2-pyridinyl)-piperazine 2HCl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of 1-(5-Chloro-2-pyridinyl)-piperazine.
Reduction: Dechlorinated piperazine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
1-(5-Chloro-2-pyridinyl)-piperazine 2HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of receptor-ligand interactions due to its ability to bind to certain biological targets.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-pyridinyl)-piperazine 2HCl involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the observed effects.
Comparaison Avec Des Composés Similaires
1-(5-Chloro-2-pyridinyl)-piperazine 2HCl can be compared with other similar compounds such as:
- 5-(5-Chloro-2-pyridinyl)-2-thiazolamine
- N-(5-Chloro-2-pyridinyl)-1-{[(2,5-dichlorophenyl)sulfanyl]acetyl}-4-piperidinecarboxamide
These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The unique substitution pattern in this compound contributes to its distinct chemical behavior and applications.
Propriétés
Formule moléculaire |
C9H14Cl3N3 |
|---|---|
Poids moléculaire |
270.6 g/mol |
Nom IUPAC |
1-(5-chloropyridin-2-yl)piperazine;dihydrochloride |
InChI |
InChI=1S/C9H12ClN3.2ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H |
Clé InChI |
IDESAHMSIKRONM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=NC=C(C=C2)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-(3-bromo-7-methoxyimidazo[1,2-a]pyridin-6-yl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13928138.png)



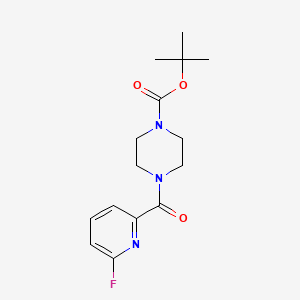
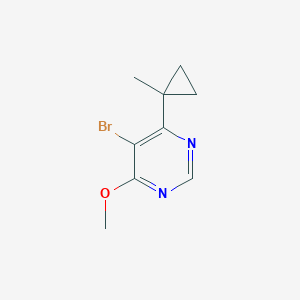
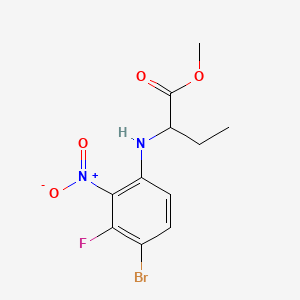
![2-[(4-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928166.png)
![6-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13928174.png)
![3-(5-Chlorooxazolo[5,4-b]pyridine-2-yl)benzonitrile](/img/structure/B13928203.png)
![Tert-butyl (6-(cyanomethyl)spiro[3.3]heptan-2-YL)carbamate](/img/structure/B13928204.png)
